

# Spectroscopic Profile of N-Cyclohexylethanolamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-Cyclohexylethanolamine*

Cat. No.: *B1346643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cyclohexylethanolamine**, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-Cyclohexylethanolamine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data Not Available	-

Note: Specific chemical shift values, multiplicities, and integration for **N-Cyclohexylethanolamine** are not readily available in public databases as of the last update. The table structure is provided as a template for experimental data.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data Not Available	-	O-H stretch (alcohol)
Data Not Available	-	N-H stretch (secondary amine)
Data Not Available	-	C-H stretch (aliphatic)
Data Not Available	-	C-N stretch
Data Not Available	-	C-O stretch

Note: While specific peak positions for **N-Cyclohexylethanolamine** are not available, the expected characteristic absorption bands for its functional groups are listed.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data Not Available	-	[M] <sup>+</sup> (Molecular Ion)
Data Not Available	-	Fragment Ions

Note: The exact mass of **N-Cyclohexylethanolamine** is 143.1310 g/mol [\[1\]](#) The fragmentation pattern would be determined by the specific ionization technique used.

## Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis of a secondary amine alcohol like **N-Cyclohexylethanolamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the chemical structure of **N-Cyclohexylethanolamine**.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-Cyclohexylethanolamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (OH and NH).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - To identify the exchangeable OH and NH protons, a D<sub>2</sub>O exchange experiment can be performed by adding a drop of D<sub>2</sub>O to the NMR tube and re-acquiring the spectrum.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Cyclohexylethanolamine** using IR spectroscopy.

Methodology:

- Sample Preparation:
  - Neat Liquid: If **N-Cyclohexylethanolamine** is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
  - Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the prepared sample in the spectrometer and acquire the sample spectrum.
  - The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Cyclohexylethanolamine**.

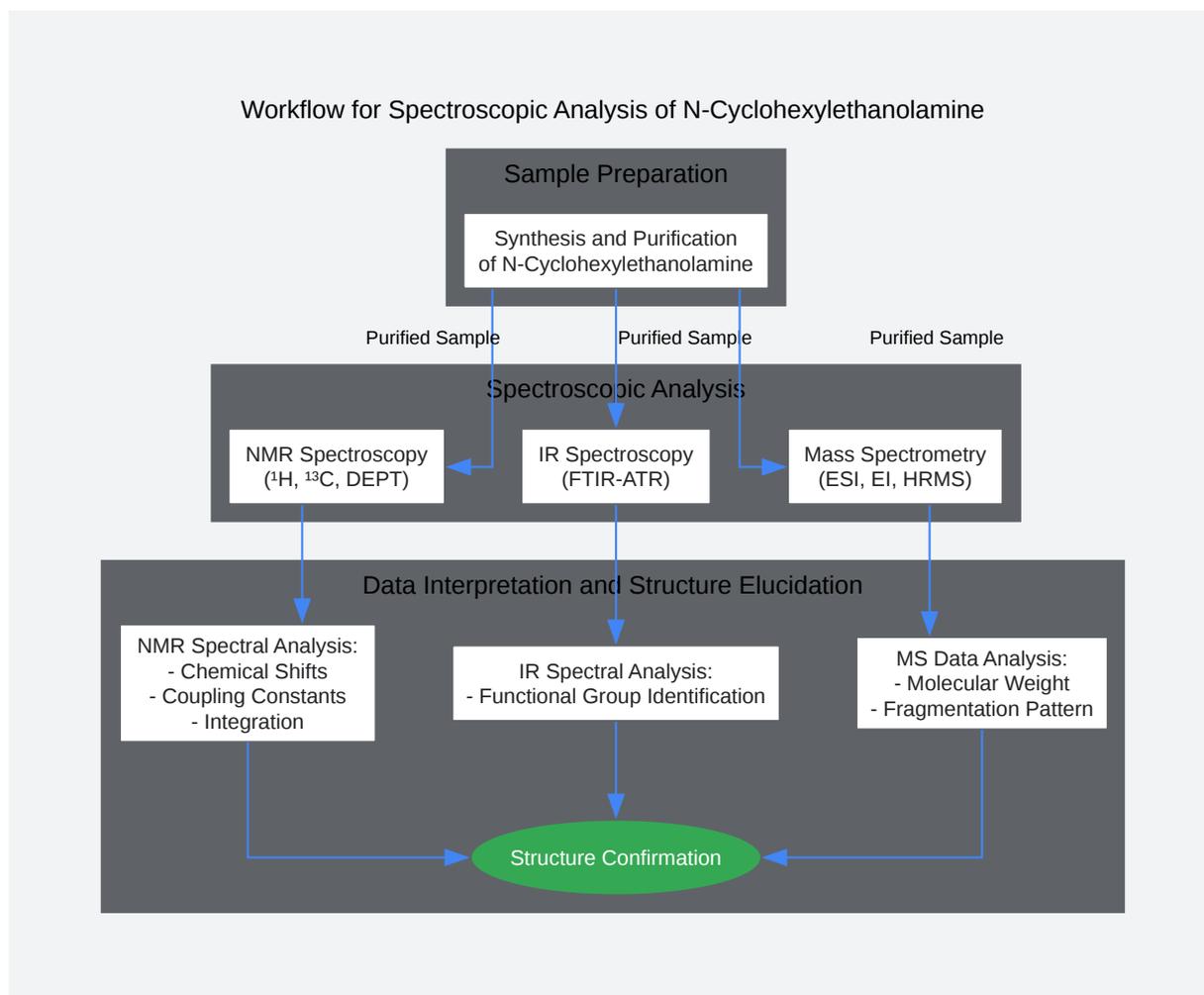
Methodology:

- Sample Preparation: Prepare a dilute solution of **N-Cyclohexylethanolamine** in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:

- ESI-MS: This is a soft ionization technique suitable for determining the molecular weight. The sample solution is introduced into the ion source, and the mass spectrum is acquired in positive ion mode to observe the  $[M+H]^+$  ion.
- EI-MS: This is a hard ionization technique that causes fragmentation. The sample is introduced into the high-vacuum source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak ( $[M]^+$ ) and various fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **N-Cyclohexylethanolamine**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of **N-Cyclohexylethanolamine**.

This guide provides a foundational understanding of the spectroscopic characteristics of **N-Cyclohexylethanolamine**. For definitive analysis, it is recommended to acquire and interpret the spectra of a purified sample using the protocols outlined above.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Cyclohexylethanolamine | lookchem [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Cyclohexylethanolamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346643#spectroscopic-data-nmr-ir-ms-of-n-cyclohexylethanolamine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)